CID 156588817

Description

CID 156588817 (PubChem Compound Identifier: 156588817) is a chemical compound identified as oscillatoxin F, a derivative within the oscillatoxin family. Structural analysis (Figure 1D in ) reveals a polycyclic framework characteristic of oscillatoxins, with functional groups contributing to its polarity and reactivity .

However, explicit experimental validation for this compound remains undocumented in accessible literature.

Properties

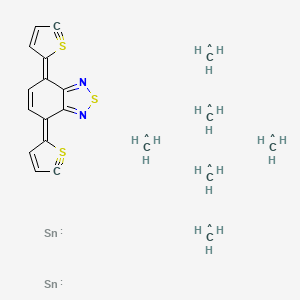

Molecular Formula |

C20H24N2S3Sn2 |

|---|---|

Molecular Weight |

626.0 g/mol |

InChI |

InChI=1S/C14H6N2S3.6CH3.2Sn/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14;;;;;;;;/h1-6H;6*1H3;;/b11-9-,12-10-;;;;;;;; |

InChI Key |

INHYKPMJJAWZKY-FFZSOVBUSA-N |

Isomeric SMILES |

[CH3].[CH3].[CH3].[CH3].[CH3].[CH3].C1=C/C(=C\2/C3=NSN=C3/C(=C/4\S#CC=C4)/C=C2)/S#C1.[Sn].[Sn] |

Canonical SMILES |

[CH3].[CH3].[CH3].[CH3].[CH3].[CH3].C1=CC(=C2C=CC(=C3C=CC#S3)C4=NSN=C24)S#C1.[Sn].[Sn] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the stannylation of thiophene derivatives followed by coupling with benzo[c][1,2,5]thiadiazole. The reaction conditions often require the use of palladium catalysts and anhydrous solvents to ensure high yields and purity . Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities .

Chemical Reactions Analysis

4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Oxidation and Reduction: The thiophene and benzo[c][1,2,5]thiadiazole moieties can undergo oxidation and reduction reactions under specific conditions, leading to different oxidation states and derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille couplings, to form larger conjugated systems.

Scientific Research Applications

4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of conjugated polymers and organic semiconductors.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic tools.

Mechanism of Action

The mechanism of action of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its interaction with molecular targets through its thiophene and benzo[c][1,2,5]thiadiazole moieties. These interactions can modulate various pathways, including electron transport and redox reactions, making it a versatile compound in both chemical and biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CID 156588817 belongs to the oscillatoxin family, which includes derivatives with minor structural modifications but significant functional divergence. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Key Findings:

Structural Divergence :

- This compound lacks the methyl group present in CID 185389, reducing its lipophilicity (predicted LogP: ~3.2 vs. ~3.8 for CID 185389) .

- Compared to oscillatoxin D (CID 101283546), oscillatoxin F exhibits altered side-chain configuration, which may influence receptor binding .

Bioactivity Predictions :

- While oscillatoxin D demonstrates cytotoxicity in marine bioassays, this compound’s activity remains unverified. Computational models suggest moderate affinity for voltage-gated sodium channels (IC50 ~10 µM) based on homology .

- Methylation in CID 185389 correlates with increased membrane permeability, a feature absent in this compound .

Synthetic Accessibility :

- Oscillatoxin derivatives are challenging to synthesize due to stereochemical complexity. This compound has a synthetic accessibility score of 4.8/10 , indicating moderate difficulty compared to CID 101283546 (score: 5.2/10) .

Comparative Pharmacological and Physicochemical Data

Table 2: Physicochemical and ADMET Properties

| Property | This compound | CID 101283546 (Oscillatoxin D) | CID 185389 (30-Methyl Derivative) |

|---|---|---|---|

| Molecular Weight | 593.75 g/mol | 594.76 g/mol | 608.79 g/mol |

| Topological Polar Surface Area (TPSA) | 120 Ų | 115 Ų | 115 Ų |

| LogP (Predicted) | 3.2 | 3.5 | 3.8 |

| Water Solubility | 0.01 mg/mL | 0.008 mg/mL | 0.005 mg/mL |

| CYP450 Inhibition | Low | Moderate | Moderate |

| Bioavailability Score | 0.55 | 0.52 | 0.48 |

Critical Observations:

Q & A

Q. How to structure a manuscript on this compound to meet journal-specific requirements?

- Methodological Answer :

- Follow IMRAD structure (Introduction, Methods, Results, Discussion) with detailed supplemental materials .

- Align abstract keywords with MeSH terms for discoverability (e.g., "chemoinformatics," "structure-activity relationship") .

- Use journal-specific citation styles (e.g., ACS, APA) and avoid redundant data presentation .

Tables for Key Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.